molecular formula C5H5IN2O B107417 3-Iodo-6-methoxypyridazine CAS No. 17321-35-6

3-Iodo-6-methoxypyridazine

Cat. No.: B107417
CAS No.: 17321-35-6
M. Wt: 236.01 g/mol
InChI Key: JUVFOWOFPFXHJN-UHFFFAOYSA-N
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Description

3-Iodo-6-methoxypyridazine is a heterocyclic organic compound with the molecular formula C5H5IN2O It is characterized by the presence of an iodine atom at the third position and a methoxy group at the sixth position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-methoxypyridazine typically involves the iodination of 6-methoxypyridazine. One common method includes the reaction of 6-methoxypyridazine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form 3-amino-6-methoxypyridazine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, hydrogen gas with palladium on carbon catalyst.

Major Products:

    Substitution Reactions: Products include 3-amino-6-methoxypyridazine, 3-thio-6-methoxypyridazine, and 3-alkoxy-6-methoxypyridazine.

    Oxidation Reactions: Products include 3-iodo-6-formylpyridazine and 3-iodo-6-carboxypyridazine.

    Reduction Reactions: The major product is 3-amino-6-methoxypyridazine.

Scientific Research Applications

3-Iodo-6-methoxypyridazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

    Industry: It is used in the development of agrochemicals and dyes. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Iodo-6-methoxypyridazine involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    3-Iodo-6-chloropyridazine: Similar structure but with a chlorine atom instead of a methoxy group.

    3-Iodo-6-hydroxypyridazine: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-Bromo-6-methoxypyridazine: Similar structure but with a bromine atom instead of an iodine atom.

Uniqueness: 3-Iodo-6-methoxypyridazine is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical and physical properties. The iodine atom increases the compound’s reactivity towards nucleophiles, while the methoxy group enhances its solubility and stability. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-iodo-6-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVFOWOFPFXHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290806
Record name 3-iodo-6-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17321-35-6
Record name 17321-35-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71109
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-iodo-6-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2.73 g (8.23 mmol) of 3,6-diiodopyridazine were added 80 ml of methanol and 3.17 g (16.46 mmol) of 28 wt % of sodium methylate in methanol, and the mixture was stirred at room temperature for 13 hours. Water was added to the reaction mixture, and the solution was extracted with ethyl acetate. The ethyl acetate layer was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The obtained crude product was purified by silica-gel column chromatography (200 ml of silica gel, hexane:ethyl acetate=8:1) to give 1.661 g (7.04 mmol) of 3-methoxy-6-iodopyridazine (yield: 86%).
Quantity
2.73 g
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reactant
Reaction Step One
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sodium methylate
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solvent
Reaction Step One
Quantity
80 mL
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solvent
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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